molecular formula C8H7FO2 B8751544 4-Fluoro-3-(hydroxymethyl)benzaldehyde CAS No. 470717-53-4

4-Fluoro-3-(hydroxymethyl)benzaldehyde

Cat. No. B8751544
M. Wt: 154.14 g/mol
InChI Key: OACFZCKIOUXKNM-UHFFFAOYSA-N
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Patent
US07544835B2

Procedure details

2.8 g of 5-Dimethoxymethyl-2-fluorobenzaldehyde was dissolved in 40 ml of diethyl ether, and 0.38 g of lithium aluminum hydride was added under ice-cooling. After being stirred at room temperature for 5 minutes, the reaction solution was ice-cooled and diethylether-water was added. When the insoluble precipitate adhered to the wall of the flask, the reaction solution was dried over anhydrous magnesium sulfate, then evaporated. The residue was dissolved in 25 ml of dichloromethane, and 8 ml of trifluoroacetic acid was added. The reaction mixture was stirred at room temperature for 2.5 hours, the reaction solution was diluted with water and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate, and then evaporated. The residue was subjected to silica gel column chromatography (30% ethyl acetate-hexane), to give 1.6 g of the title compound.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step Two
Name
diethylether water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][CH:3](OC)[C:4]1[CH:5]=[CH:6][C:7]([F:12])=[C:8]([CH:11]=1)[CH:9]=[O:10].[H-].[Al+3].[Li+].[H-].[H-].[H-].C(OCC)C.O>C(OCC)C>[F:12][C:7]1[CH:6]=[CH:5][C:4]([CH:3]=[O:2])=[CH:11][C:8]=1[CH2:9][OH:10] |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
COC(C=1C=CC(=C(C=O)C1)F)OC
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0.38 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
diethylether water
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After being stirred at room temperature for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
cooled
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the reaction solution was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 25 ml of dichloromethane
ADDITION
Type
ADDITION
Details
8 ml of trifluoroacetic acid was added
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature for 2.5 hours
Duration
2.5 h
ADDITION
Type
ADDITION
Details
the reaction solution was diluted with water
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
FC1=C(C=C(C=O)C=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 73.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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